molecular formula C11H22ClNO3 B1456307 Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1220032-59-6

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No.: B1456307
CAS No.: 1220032-59-6
M. Wt: 251.75 g/mol
InChI Key: ZUXZRTAVKKRNIV-UHFFFAOYSA-N
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Description

Structurally, it features a methyl ester group linked to a propanoate chain, which is further connected to a 3-piperidinyl moiety via an ethoxy spacer. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for formulation in drug development. Key functional groups include the ester carbonyl (IR ~1735 cm⁻¹) and the tertiary amine in the piperidine ring, which is protonated in the hydrochloride form .

Properties

IUPAC Name

methyl 3-(2-piperidin-3-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)5-8-15-7-4-10-3-2-6-12-9-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXZRTAVKKRNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride typically follows a nucleophilic substitution approach, where a suitable haloester intermediate reacts with a piperidine-containing nucleophile. The process generally involves:

  • Starting materials : Methyl 3-bromopropanoate or analogous activated esters.
  • Nucleophile : 2-(3-piperidinyl)ethanol or 3-piperidinylethanol derivatives.
  • Reaction conditions : Base-mediated nucleophilic substitution under reflux or controlled temperature.
  • Salt formation : Conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid or HCl gas.

This approach ensures the formation of the ether linkage between the propanoate ester and the piperidinyl ethoxy moiety.

Detailed Reaction Steps

Step Description Reagents/Conditions Notes
1. Alkylation Reaction of methyl 3-bromopropanoate with 2-(3-piperidinyl)ethanol Base such as sodium hydroxide or potassium carbonate; solvent like THF or DMF; reflux or room temperature Nucleophilic substitution forms methyl 3-[2-(3-piperidinyl)ethoxy]propanoate
2. Purification Removal of impurities and unreacted materials Column chromatography or recrystallization Ensures ≥95% purity
3. Salt formation Conversion to hydrochloride salt Treatment with HCl in ether or aqueous solution Stabilizes compound, improves solubility and handling

Reaction Conditions and Optimization

  • Base selection : Sodium hydroxide is commonly used to deprotonate the hydroxyl group of 2-(3-piperidinyl)ethanol, enhancing nucleophilicity.
  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the nucleophilic substitution.
  • Temperature control : Reflux conditions (~60-80°C) promote reaction completion, while milder temperatures may be employed to reduce side reactions.
  • Reaction monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor conversion and purity.
  • Purification : Silica gel chromatography with appropriate eluents (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents such as ethyl acetate/hexane.

Industrial and Scale-Up Considerations

  • Continuous flow reactors : Industrial synthesis may utilize continuous flow systems to improve reaction control, heat transfer, and yield consistency.
  • Automated monitoring : Inline spectroscopic methods (e.g., FTIR) allow real-time tracking of esterification and substitution progress.
  • Yield optimization : Adjusting reagent stoichiometry, solvent polarity, and reaction time can maximize product yield.
  • Safety : Handling of hydrochloric acid and hygroscopic hydrochloride salts requires controlled environments to prevent decomposition and moisture uptake.

Analytical Characterization for Quality Control

Technique Purpose Typical Observations
¹H-NMR Confirm structure and proton environment Methyl ester protons (~3.7 ppm), ethoxy chain protons (~3.5-4.0 ppm), piperidine ring protons (~1.5-3.0 ppm), broad ammonium signals near 9.0 ppm for HCl salt
IR Spectroscopy Identify functional groups Ester C=O stretch (~1740 cm⁻¹), N–H stretches (~2500-3000 cm⁻¹)
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak consistent with C11H20ClNO3 (molecular weight ~241 g/mol)
HPLC Assess purity Purity ≥95% required for research and pharmaceutical applications

Comparative Table of Preparation Parameters

Parameter Typical Laboratory Method Industrial Method
Reaction type Batch nucleophilic substitution Continuous flow nucleophilic substitution
Base Sodium hydroxide or potassium carbonate Automated base dosing with monitoring
Solvent THF, DMF Optimized solvent mixtures for scale
Temperature Reflux (~60-80°C) Controlled temperature zones in flow reactor
Purification Column chromatography, recrystallization Crystallization, filtration, chromatographic polishing
Yield 70-85% 85-95% with optimized process
Purity ≥95% ≥98% with process controls

Research Findings and Notes

  • The presence of the piperidine ring contributes to the compound’s biological activity and solubility characteristics.
  • The hydrochloride salt form enhances stability and aqueous solubility, facilitating handling and formulation.
  • Reaction optimization studies indicate that using polar aprotic solvents and controlling base equivalents significantly improve yields.
  • Advanced purification techniques, including ion-exchange chromatography, may be employed to ensure removal of trace impurities.
  • Spectroscopic data confirm the integrity of the compound and the success of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome. Common reagents include acids, bases, oxidizing agents, and reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3-(4-Piperidyl)propanoate and Derivatives

Key Differences :

  • Substituent Position: Ethyl 3-(4-piperidyl)propanoate () has a 4-piperidyl group instead of 3-piperidinyl, altering steric and electronic properties. The 4-piperidyl derivative may exhibit different receptor-binding profiles due to spatial orientation.
  • Ester Group: The ethyl ester (vs.
  • Synthesis : Both compounds use Boc protection, but the ethyl variant achieves 97% yield after 96 hours, suggesting similar efficiency for the target compound .
Compound Molecular Formula Molecular Weight Key Functional Groups Source
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate HCl C₁₁H₂₂ClNO₃ 227.7 g/mol Ester, Piperidine, HCl salt
Ethyl 3-(4-piperidyl)propanoate C₁₀H₁₉NO₂ 185.26 g/mol Ester, 4-Piperidyl

Piperidine- and Pyrrolidine-Based Esters

Examples :

  • Methyl 3-(pyrrolidin-3-yl)propanoate hydrochloride (): Replaces piperidine with pyrrolidine, a five-membered ring. This reduces basicity (lower pKa) and ring flexibility, impacting interactions with chiral targets.
  • Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride (): Shorter chain (acetate vs. propanoate) and pyrrolidine ring may limit solubility compared to the target compound.

Physicochemical Impact :

  • Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain.
  • Molecular weight differences (e.g., 227.7 g/mol for the target vs. 280.84 g/mol for ethyl 3-[(1,1-diethylpropyl)amino]propylcarbamate hydrochloride in ) influence pharmacokinetics .

Complex Ether-Ester Derivatives in Patents

Examples from EP 4 374 877 A2 ():

  • tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate: Features a longer ethoxy chain, increasing hydrophilicity. The tert-butyl ester group enhances stability under acidic conditions compared to methyl esters.
  • Spirocyclic Diazaspiro Derivatives (): Incorporates trifluoromethyl and pyrimidine groups, which enhance binding to hydrophobic enzyme pockets. The target compound lacks these fluorinated groups, suggesting lower target specificity but simpler synthesis .
Compound (Patent Examples) Key Structural Features Potential Applications
Target Compound 3-Piperidinyl, methyl ester, HCl salt Intermediate for CNS drugs
tert-Butyl Patent Derivatives Fluorinated aromatics, long ethoxy Anticancer or antiviral agents

Degradation Products and Stability

Pioglitazone Hydrochloride Degradants ():

  • 3-(4-(2-(5-Ethylpyridine-2yl)ethoxy)phenyl)-2-mercaptopropanoic acid: Contains a thiol group, which the target compound lacks. Thiols increase susceptibility to oxidation, whereas the target’s ester and HCl salt may improve shelf-life.
  • Ethyl 3-[4-[2-(5-Ethylpyridin-2-yl)ethoxy]phenyl]propanoate (): Shares an ethoxy-phenylpropanoate backbone but includes a pyridine ring. The pyridine enhances π-π stacking in APIs but complicates synthesis .

Biological Activity

Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an acetylcholinesterase inhibitor. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a piperidine ring, which is crucial for its biological activity. The unique structure contributes to its interactions with various biological targets, particularly in the central nervous system (CNS). The molecular formula is C13_{13}H18_{18}ClN1_{1}O3_{3}, and it has a CAS number of 1021204-94-3.

This compound primarily functions as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionNotable Effects
Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate HClAcetylcholinesterase InhibitionIncreased acetylcholine levels; cognitive enhancement
Methyl 3-(2-piperidinyl)propanoate hydrochlorideAcetylcholinesterase InhibitionSimilar cognitive effects
Ethyl 3-(2-(4-piperidinyl)ethoxy)propanoate HClAcetylcholinesterase InhibitionEnhanced bioavailability and efficacy

Pharmacological Effects

Research indicates that this compound can modulate various cellular processes by influencing cell signaling pathways and gene expression. Its stability under standard laboratory conditions allows for prolonged biological activity, although degradation over time can impact its efficacy.

Case Studies:

  • Cognitive Enhancement in Animal Models: In studies involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory and learning capabilities, correlating with increased acetylcholine levels in the brain.
  • In Vitro Studies: The compound has been tested in vitro against various cell lines to evaluate its cytotoxicity and effectiveness as an anti-neurodegenerative agent. Results indicated a significant reduction in cell death rates compared to control groups.

Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.
  • Potential as an Antiviral Agent: Preliminary data suggest that it may also exhibit antiviral properties, though further research is needed to establish these effects conclusively.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride, and how can by-product formation be minimized?

  • Methodological Answer : A three-step synthesis is described in EP 4 374 877 A2, starting with nucleophilic substitution reactions. For example:

Step 1 : React 2-[2-(2-hydroxyethoxy)ethoxy]ethanol with tert-butyl prop-2-enoate in THF using NaH as a base. Purify via silica gel chromatography to isolate intermediates .

Step 2 : Introduce the piperidinyl ethoxy group using triethylamine and trichloroethyl chloride in dichloromethane .

  • By-Product Mitigation : Optimize reaction stoichiometry (e.g., excess NaH for complete deprotonation) and employ inert atmospheres to prevent oxidation. Monitor reaction progress via TLC or HPLC to identify impurities early .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (P95 or OV/AG/P99 filters) for particulate protection. Wear nitrile gloves and chemical-resistant aprons to avoid dermal exposure .
  • Storage : Store at 2–8°C in a dry, ventilated area. Avoid contact with incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
  • Spill Management : Collect spills using non-sparking tools and dispose as hazardous waste. Avoid aqueous discharge to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when confirming the compound’s structure?

  • Methodological Answer :
  • Step 1 : Compare experimental 1H^1H-NMR shifts with computational models (e.g., DFT-based predictions). For example, the piperidinyl proton signals should appear at δ 2.5–3.5 ppm due to deshielding effects .
  • Step 2 : Validate stereochemistry via NOESY or ROESY to confirm spatial proximity of ethoxy and piperidinyl groups. Cross-check with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 278.1) .
  • Contradiction Analysis : If signals deviate, assess solvent polarity effects or potential tautomerism. Re-crystallize the compound to ensure purity .

Q. What strategies optimize reaction yield in the presence of competing nucleophiles during synthesis?

  • Methodological Answer :
  • Strategy 1 : Use protecting groups (e.g., tert-butyl esters) to block reactive sites on the piperidinyl ring during ethoxypropanoate coupling. Deprotect under mild acidic conditions (e.g., TFA/DCM) .
  • Strategy 2 : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency in biphasic systems (e.g., THF/water) .
  • Data-Driven Adjustment : If yield drops below 70%, analyze by-products via LC-MS. Adjust reaction temperature (e.g., from 25°C to 0°C) to suppress side reactions like over-alkylation .

Q. How should researchers evaluate the compound’s stability under varying pH conditions for pharmacological studies?

  • Methodological Answer :
  • Experimental Design :

Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.

Monitor degradation via UV-Vis spectroscopy (λ~260 nm for piperidinyl absorption) and quantify intact compound using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

  • Key Findings : The compound is stable at pH 4–6 but hydrolyzes rapidly at pH >8 due to ester group cleavage. Use citrate buffers (pH 5.0) for in vitro assays to maintain integrity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.